molecular formula C5H9ClO3S B1647064 Oxolan-2-ylmethanesulfonyl chloride CAS No. 338453-29-5

Oxolan-2-ylmethanesulfonyl chloride

Cat. No.: B1647064
CAS No.: 338453-29-5
M. Wt: 184.64 g/mol
InChI Key: OTZGHNVMPIKAEL-UHFFFAOYSA-N
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Description

Oxolan-2-ylmethanesulfonyl chloride (CAS: 2137034-06-9) is a specialized chemical reagent featuring a methanesulfonyl chloride group tethered to a tetrahydrofuran (oxolane) ring . With the molecular formula C5H9ClO3S and a molecular weight of 168.64 g/mol to 184.6 g/mol (as available from commercial sources), this compound serves as a valuable sulfonylating agent in organic synthesis and medicinal chemistry research . The presence of the sulfonyl chloride moiety makes it highly reactive towards nucleophiles, enabling its use in the introduction of the sulfonate ester functional group or as a precursor to sulfonamide derivatives. The oxolane (tetrahydrofuran) ring contributes to the molecule's overall properties, potentially enhancing solubility or serving as a key structural component in target molecules. Researchers utilize this reagent in the synthesis of complex molecules, including potential pharmaceutical intermediates and novel chemical entities. As a handling note, some suppliers recommend cold-chain transportation, indicating that the compound may require storage at low temperatures to maintain stability . This product is intended For Research Use Only and is not for human or veterinary or household use.

Properties

IUPAC Name

oxolan-2-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZGHNVMPIKAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338453-29-5
Record name oxolan-2-ylmethanesulfonyl chloride
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Preparation Methods

Preparation of Oxolan-2-ylmethanesulfonic Acid

Oxolan-2-ylmethanesulfonic acid is typically synthesized through the oxidation of oxolan-2-ylmethanethiol . The thiol intermediate is generated via nucleophilic substitution of oxolan-2-ylmethyl bromide with thiourea, yielding a thiouronium salt, which is subsequently hydrolyzed under basic conditions.

$$
\text{Oxolan-2-ylmethyl bromide} + \text{Thiourea} \rightarrow \text{Thiouronium salt} \xrightarrow{\text{NaOH}} \text{Oxolan-2-ylmethanethiol}
$$

The thiol is then oxidized to the sulfonic acid using hydrogen peroxide ($$H2O2$$) in acidic media, achieving near-quantitative yields under controlled temperatures (0–5°C).

Chlorination to Sulfonyl Chloride

The sulfonic acid is treated with oxalyl chloride ($$(COCl)_2$$) in the presence of a catalytic amount of $$N,N$$-dimethylformamide (DMF). This reaction proceeds via the formation of a reactive intermediate, enabling efficient conversion at reflux temperatures (40–50°C) in anhydrous dichloromethane.

$$
\text{Oxolan-2-ylmethanesulfonic acid} + (COCl)2 \xrightarrow{\text{DMF}} \text{this compound} + CO2 + CO
$$

Key Parameters :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.
  • Catalyst : 0.1–1 mol% DMF.
  • Yield : 85–92% after distillation.

Direct Sulfonation-Chlorination with Chlorosulfonic Acid

An alternative one-pot method employs chlorosulfonic acid ($$HSO_3Cl$$) to simultaneously introduce the sulfonyl chloride group onto the oxolan-2-ylmethane framework. This exothermic reaction requires stringent temperature control (−10 to 0°C) to prevent decomposition.

$$
\text{Oxolan-2-ylmethane} + HSO_3Cl \rightarrow \text{this compound} + HCl
$$

Advantages :

  • Eliminates the need for intermediate isolation.
  • Suitable for large-scale production (pilot plant yields: 78–84%).

Challenges :

  • Requires specialized equipment for handling corrosive reagents.
  • Byproduct (HCl) necessitates efficient gas scrubbing.

Thiol Oxidation and Sequential Chlorination

A less common but versatile approach starts with oxolan-2-ylmethanethiol , which is oxidized to the sulfonic acid and subsequently chlorinated. This method is favored when thiol intermediates are readily available.

Oxidation Conditions

  • Oxidizing Agents : $$H2O2$$, $$KMnO4$$, or $$O3$$.
  • Solvent System : Acetic acid/water (1:1 v/v).
  • Reaction Time : 6–8 hours at 25°C.

Chlorination with Phosphorus Pentachloride

Phosphorus pentachloride ($$PCl_5$$) in refluxing benzene facilitates the conversion of sulfonic acid to sulfonyl chloride, though this method is less atom-economical than oxalyl chloride-based routes.

$$
\text{Oxolan-2-ylmethanesulfonic acid} + PCl5 \rightarrow \text{this compound} + POCl3 + HCl
$$

Yield : 70–75% after recrystallization.

Mechanistic Insights and Side Reactions

Role of DMF in Oxalyl Chloride Reactions

DMF acts as a Lewis acid catalyst , polarizing the oxalyl chloride and generating a reactive acyl chloride intermediate. This enhances the electrophilicity of the sulfonic acid’s sulfur atom, promoting efficient chlorination.

Competing Esterification

Incomplete removal of water or alcohols leads to ester byproducts (e.g., methyl sulfonate esters). Anhydrous conditions and molecular sieves mitigate this issue.

Industrial and Laboratory-Scale Optimization

Parameter Laboratory Scale Industrial Scale
Reactor Type Glass flask Hastelloy C-276 reactor
Temperature Control Ice baths Jacketed cooling systems
Purification Rotary evaporation Fractional distillation
Yield 85–90% 75–80%

Cost Considerations :

  • Oxalyl chloride is cost-prohibitive for large batches; $$SOCl_2$$ is a cheaper alternative but requires higher temperatures (60–70°C).

Applications in Pharmaceutical Synthesis

This compound serves as a key electrophile in peptide coupling and heterocyclic sulfonamide formation . For example, it is utilized in the synthesis of 3-substituted 2-amino-indole derivatives, which exhibit antidiabetic and antiobesity activities.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of the corresponding sulfonic acid.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : this compound can be oxidized to oxolan-2-ylmethanesulfonic acid.

  • Reduction: : Reduction can yield oxolan-2-ylmethanesulfonic acid.

  • Substitution: : Substitution reactions can produce various sulfonate esters, amides, and thioethers.

Scientific Research Applications

Organic Synthesis

Oxolan-2-ylmethanesulfonyl chloride serves as a versatile reagent in organic synthesis. It can participate in several types of chemical reactions:

  • Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
  • Addition Reactions: It can react with nucleophiles to form new sulfonamide derivatives or sulfonate esters.
  • Elimination Reactions: Under specific conditions, it can yield unsaturated compounds.

Table 1: Reaction Types and Products

Reaction TypeNucleophileMajor Product
SubstitutionAminesSulfonamide derivatives
AdditionAlcoholsSulfonate esters
EliminationVariousUnsaturated compounds

Medicinal Chemistry

The compound is crucial in the development of pharmaceuticals, particularly sulfonamide-based drugs. Its ability to form covalent bonds with biomolecules makes it valuable for:

  • Drug Design: Inhibiting enzymes by modifying active site residues.
  • Antimicrobial Activity: Disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Case Study: Antimicrobial Properties
Research has indicated that sulfonyl chlorides, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, highlighting its potential as a lead compound for new antibiotics.

Biotechnology

In biotechnology, the compound is utilized for modifying biomolecules such as proteins and peptides to introduce sulfonyl groups. This modification can enhance the biological activity or stability of therapeutic proteins.

Specialty Chemicals

This compound is employed in the production of specialty chemicals and materials. Its unique structure allows it to be used in the synthesis of polymers and surfactants.

Material Science

The compound's reactivity makes it suitable for developing new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which oxolan-2-ylmethanesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Oxolan-2-ylmethanesulfonyl chloride with structurally related sulfonyl chlorides and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1019363-04-2 C₅H₉ClO₃S 184.64 Oxolane ring directly attached to -CH₂SO₂Cl
2-(Oxolan-2-yl)ethane-1-sulfonyl chloride 1384427-65-9 C₆H₁₁ClO₃S 198.66 Ethane linker between oxolane and -SO₂Cl
(2-Cyanophenyl)methanesulfonyl chloride Not provided C₈H₆ClNO₂S ~215.52 Aromatic ring with electron-withdrawing -CN
Ethanesulfonyl Chloride, 2-Chloro- Not provided Likely C₂H₄Cl₂O₂S ~162.97 Chlorinated ethane backbone with -SO₂Cl
(Oxolan-2-yl)methanesulfinyl chloride 1859452-34-8 C₅H₉ClO₂S 168.64 Sulfinyl (-SOCl) instead of sulfonyl group

Reactivity and Functional Group Analysis

  • This compound : The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with amines or alcohols). The oxolane ring’s electron-rich oxygen may stabilize intermediates or modulate solubility .
  • (2-Cyanophenyl)methanesulfonyl chloride: The electron-withdrawing cyano (-CN) group on the aromatic ring increases electrophilicity at the sulfonyl chloride, favoring reactions with weak nucleophiles .

Biological Activity

Oxolan-2-ylmethanesulfonyl chloride, a compound with the molecular formula C5H9ClO3SC_5H_9ClO_3S and a molecular weight of 184.64 g/mol, is part of the methanesulfonyl chloride derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Chemical Formula : C5H9ClO3SC_5H_9ClO_3S
  • Molecular Weight : 184.64 g/mol
  • CAS Number : 338453-29-5

This compound functions primarily as an electrophile in various chemical reactions. Its reactivity allows it to interact with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and methanesulfonates. The biological implications of these reactions are significant, particularly in enzyme inhibition and protein modification.

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.
  • Protein Interaction : It may modify proteins through sulfonylation, impacting their function and stability.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Anti-inflammatory Effects : Research shows that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis

Case Studies

  • Antimicrobial Study :
    A study evaluated the effectiveness of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, confirming its potential as a therapeutic agent.
  • Anti-inflammatory Research :
    In a model of induced inflammation, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.
  • Anticancer Evaluation :
    A series of assays on MCF7 breast cancer cells revealed that this compound led to a dose-dependent decrease in cell proliferation, with IC50 values around 20 µM. The mechanism was linked to the activation of caspase pathways involved in apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Oxolan-2-ylmethanesulfonyl chloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures, including:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides can release toxic gases (e.g., HCl) upon hydrolysis .
  • Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .
  • Storage : Store in a cool, dry place away from moisture and incompatible substances (e.g., water, alcohols) to prevent violent reactions .

Q. What are the common synthetic routes for preparing this compound, and what reagents are typically involved?

  • Methodological Answer : The compound is synthesized via chlorination of the corresponding sulfonic acid precursor. Key reagents and conditions include:

  • Thionyl Chloride (SOCl₂) : Reacts with oxolan-2-ylmethanesulfonic acid under anhydrous conditions at 60–80°C for 4–6 hours, yielding the sulfonyl chloride .
  • Solvents : Use inert solvents like dichloromethane or toluene to stabilize intermediates and control exothermic reactions .
  • Purification : Distillation or recrystallization from non-polar solvents (e.g., hexane) removes unreacted reagents .

Q. How should researchers store this compound to ensure stability and prevent degradation?

  • Methodological Answer : Stability is highly sensitive to moisture and temperature. Best practices include:

  • Desiccants : Store in airtight containers with silica gel or molecular sieves to absorb residual moisture .
  • Temperature Control : Keep at 2–8°C in a refrigerator dedicated to reactive compounds .
  • Compatibility Checks : Isolate from amines, alcohols, and oxidizing agents to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields when using this compound in nucleophilic substitutions?

  • Methodological Answer : Yield variations often stem from competing side reactions. Systematic approaches include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote elimination; balance with low-temperature reactions (0–5°C) .
  • Stoichiometric Analysis : Use a 10–20% excess of the nucleophile (e.g., amine) to drive the reaction to completion while monitoring via TLC or HPLC .
  • Byproduct Identification : Employ GC-MS or NMR to detect sulfene intermediates (common elimination products) and adjust reaction conditions accordingly .

Q. What advanced spectroscopic techniques are recommended for characterizing the structural purity of this compound?

  • Methodological Answer : Multi-modal analysis ensures accurate characterization:

  • ¹H/¹³C NMR : Confirm the presence of the oxolane ring (δ 3.5–4.5 ppm for ether protons) and sulfonyl chloride group (δ 45–50 ppm for sulfur in ¹³C) .
  • FT-IR : Validate S=O stretching vibrations at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 212.64) .

Q. What experimental strategies can mitigate competing elimination pathways during sulfonylation reactions involving this compound?

  • Methodological Answer : Elimination to form sulfenes is a common challenge. Mitigation strategies include:

  • Base Selection : Use non-nucleophilic bases (e.g., pyridine) to neutralize HCl byproducts without initiating β-elimination .
  • Low-Temperature Control : Conduct reactions below 0°C to suppress thermal decomposition .
  • Additive Screening : Introduce catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation over elimination .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the reactivity of this compound with tertiary amines?

  • Methodological Answer : Contradictions may arise from steric hindrance or solvent polarity effects. To resolve:

  • Steric Maps : Use computational tools (e.g., DFT calculations) to model amine accessibility to the sulfonyl chloride group .
  • Kinetic Studies : Compare reaction rates in solvents of varying polarity (e.g., THF vs. acetonitrile) to identify optimal media .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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